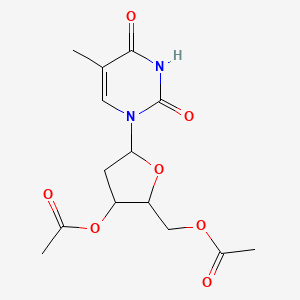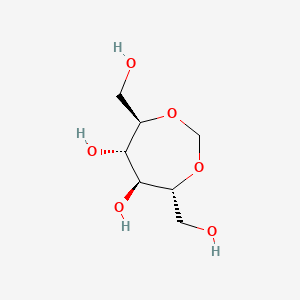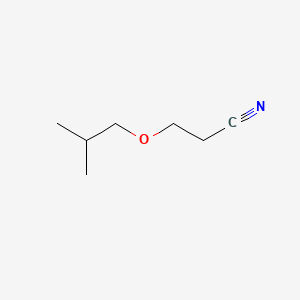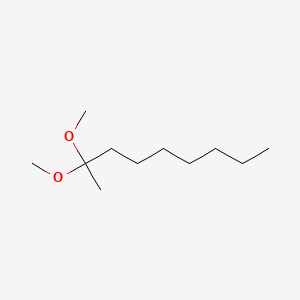![molecular formula C14H20N2O3 B1604826 3-(4-Methylpiperazine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 436811-00-6](/img/structure/B1604826.png)
3-(4-Methylpiperazine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Descripción general
Descripción
“3-(4-Methylpiperazine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid” is a chemical compound with the CAS Number: 436811-00-6 . It has a molecular weight of 264.32 . The IUPAC name for this compound is (1S,4R)-3-[(4-methyl-1-piperazinyl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H20N2O3/c1-15-4-6-16(7-5-15)13(17)11-9-2-3-10(8-9)12(11)14(18)19/h2-3,9-12H,4-8H2,1H3,(H,18,19)/t9-,10+,11?,12?/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
This compound has a molecular weight of 264.32 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the current data .Aplicaciones Científicas De Investigación
Alicyclic Polymers for 193 nm Resist Applications
A series of new alicyclic polymers designed for use as 193 nm photoresist materials has been synthesized and characterized. These polymers, based on cycloaliphatic co- and terpolymers of compounds related to the specified chemical structure, exhibit solubility in common organic solvents and have glass transition temperatures ranging significantly depending on their structure and polymerization mode. This research suggests potential applications in the development of advanced photoresist materials for lithography (Okoroanyanwu et al., 1998).
Catalysis and Polymerization
Studies on cycloaliphatic polyolefins with functional groups achieved through Pd(II)-catalyzed homo- and copolymerizations of norbornene derivatives highlight the versatility of compounds related to "3-(4-Methylpiperazine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid" in creating materials with desired properties. The specific catalytic processes allow for selective polymerization of monomers, providing insights into the design of polymers with tailored features for various applications (Mathew et al., 1996).
Multicomponent Reactions and Heterocycle Synthesis
Research on the Passerini and Ugi multicomponent reactions, which transform isocyanides, aldehydes (ketones), and carboxylic acids into complex molecules, underscores the synthetic utility of compounds bearing carboxylic acid moieties. These reactions facilitate the construction of diverse molecular architectures, including heterocycles, showcasing the potential of using complex bicyclic compounds as precursors in the synthesis of pharmacologically relevant entities (Wang et al., 2018).
Heterocyclic γ-Amino Acids Synthesis
The development of constrained heterocyclic γ-amino acids built around a thiazole ring, valuable as design mimics of protein secondary structures, highlights another area of application. The synthetic route involves cross-Claisen condensations between N-Fmoc-amino acids and sterically hindered substrates, demonstrating the role of complex carboxylic acids in the design and synthesis of bioactive molecules and potential pharmaceuticals (Mathieu et al., 2015).
Propiedades
IUPAC Name |
3-(4-methylpiperazine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-15-4-6-16(7-5-15)13(17)11-9-2-3-10(8-9)12(11)14(18)19/h2-3,9-12H,4-8H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVMFIQDEOSINK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2C3CC(C2C(=O)O)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349524 | |
| Record name | 3-(4-Methylpiperazine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylpiperazine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
CAS RN |
436811-00-6 | |
| Record name | 3-(4-Methylpiperazine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![2-[(3-Fluorophenyl)thio]-5-(trifluoromethyl)benzoic acid](/img/structure/B1604766.png)